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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of CBT-1, a proprietary name for the natural compound tetrandrine. CBT-1 is a bis-

benzylisoquinoline alkaloid investigated for its potential to reverse multidrug resistance in

cancer therapy by inhibiting the P-glycoprotein (P-gp) efflux pump.

Chemical Structure and Properties of CBT-1
(Tetrandrine)
CBT-1, chemically known as tetrandrine, is a calcium channel blocker with the molecular

formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol . Its chemical structure is

characterized by a complex polycyclic framework.

Chemical Structure of Tetrandrine (CBT-1) Chemical Structure of Tetrandrine Image Source:

Wikimedia Commons

Table 1: Chemical and Physical Properties of Tetrandrine (CBT-1)
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Property Value

Molecular Formula C₃₈H₄₂N₂O₆

Molecular Weight 622.75 g/mol

CAS Number 518-34-3

Synonyms d-Tetrandrine, NSC-77037

Class Bis-benzylisoquinoline alkaloid

Mechanism of Action
P-glycoprotein (P-gp) inhibitor, Calcium channel

blocker

Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of CBT-1 in the context of cancer therapy is the inhibition of

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily. P-

gp functions as an ATP-dependent efflux pump, actively transporting a wide range of

xenobiotics, including many chemotherapeutic drugs, out of cancer cells. This efflux

mechanism is a major contributor to the development of multidrug resistance (MDR), a

significant challenge in cancer treatment.

By binding to P-gp, CBT-1 allosterically or competitively inhibits its function, thereby preventing

the efflux of co-administered chemotherapy agents. This leads to an increased intracellular

concentration of the anticancer drug, restoring its cytotoxic efficacy in resistant tumors.
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Caption: P-glycoprotein mediated drug efflux and its inhibition by CBT-1.

Clinical and Pharmacodynamic Data
CBT-1 has been evaluated in clinical trials to assess its safety and efficacy as an MDR

modulator in combination with standard chemotherapeutic agents.

Table 2: Summary of a Pharmacodynamic Study of CBT-1 with Paclitaxel

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1192453?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method Result Reference

CBT-1 Dosage Oral administration 500 mg/m² for 7 days [1]

Paclitaxel Dosage
3-hour intravenous

infusion
135 mg/m² on day 6 [1]

P-gp Inhibition

(PBMCs)

Rhodamine efflux

from CD56+ PBMCs

51%-100% lower

efflux (p < .0001)
[1]

P-gp Inhibition (Liver)
(99m)Tc-sestamibi

imaging

34.7% to 100.8%

increase in AUC(0-3)

(p < .0001)

[1]

Peripheral Blood

Mononuclear Cells

(PBMCs), Area Under

the Curve (AUC)

Table 3: Dose Escalation in a Phase I Trial of CBT-1 with Doxorubicin

Cohort
CBT-1 Dosage
(oral, days 1-7)

Doxorubicin
Dosage (IV, day 6)

Reference

Starting Dose 200 mg/m² 60 mg/m² [2]

Maximum Tolerated

Dose (MTD)
500 mg/m² 60 mg/m² [2]

Doses Tolerated by

Some
600 mg/m² 60 mg/m² [2]

Experimental Protocols
Detailed below are the methodologies for key experiments cited in the evaluation of CBT-1's

pharmacodynamics.

Rhodamine 123 Efflux Assay for P-gp Function
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This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate

rhodamine 123 from cells.

1. Cell Preparation
Isolate Peripheral Blood

Mononuclear Cells (PBMCs)

2. Rhodamine 123 Loading
Incubate PBMCs with
Rhodamine 123 dye

3. Efflux Period
Resuspend cells in dye-free

medium +/- CBT-1

4. Flow Cytometry
Measure intracellular

rhodamine fluorescence

5. Data Analysis
Compare fluorescence between

treated and untreated cells

Click to download full resolution via product page

Caption: Workflow for the Rhodamine 123 Efflux Assay.

Protocol:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood

samples using standard density gradient centrifugation.

Dye Loading: Cells are incubated with a solution containing rhodamine 123, allowing the dye

to accumulate intracellularly.
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Efflux Initiation: After loading, cells are washed and resuspended in a dye-free medium. To

test the effect of CBT-1, the medium for the experimental group contains the CBT-1
compound.

Incubation: The cells are incubated for a defined period to allow for P-gp-mediated efflux of

rhodamine 123.

Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using

a flow cytometer. A higher fluorescence indicates reduced efflux and, therefore, inhibition of

P-gp.

Data Interpretation: The fluorescence intensity of cells treated with CBT-1 is compared to

that of untreated control cells to quantify the degree of P-gp inhibition.

99mTc-Sestamibi Imaging for In Vivo P-gp Function
This non-invasive imaging technique uses the P-gp substrate technetium-99m sestamibi to

assess P-gp activity in tissues like the liver.

Protocol:

Baseline Imaging: A baseline scan is performed by administering 99mTc-sestamibi to the

patient and acquiring dynamic images of the target organ (e.g., liver) over a period of time.

CBT-1 Administration: The patient is then treated with CBT-1 according to the clinical trial

protocol.

Post-Treatment Imaging: Following CBT-1 administration, a second 99mTc-sestamibi scan is

performed using the same imaging parameters as the baseline scan.

Image Analysis: Regions of interest (ROIs) are drawn around the target organ and a

reference tissue (e.g., heart) on the acquired images.

Data Quantification: The time-activity curves for the ROIs are generated, and the area under

the curve (AUC) is calculated. An increase in the AUC for the target organ after CBT-1
treatment indicates reduced efflux of 99mTc-sestamibi and thus, inhibition of P-gp.
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Conclusion
CBT-1 (tetrandrine) is a potent P-glycoprotein inhibitor with a well-defined chemical structure

and mechanism of action. Clinical and preclinical studies have demonstrated its ability to

reverse P-gp-mediated multidrug resistance. The experimental protocols outlined in this guide

provide a framework for the continued investigation of CBT-1 and other MDR modulators in the

field of oncology. Further research is warranted to fully elucidate its therapeutic potential and

optimize its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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